Methyl 3-(phenyldisulfanyl)propanoate
Description
Overview of Organosulfur Compounds in Contemporary Chemical Research
Organosulfur compounds, a class of organic substances containing carbon-sulfur bonds, are integral to contemporary chemical research. Their presence is widespread, found in essential amino acids like cysteine and methionine, antibiotics such as penicillin, and numerous natural products. nih.gov In the field of organic synthesis, these compounds serve as versatile building blocks and reagents for creating new molecules. hmdb.ca The diverse oxidation states of sulfur allow for a rich spectrum of chemical transformations, making organosulfur molecules crucial in pharmaceuticals, materials science, and agriculture. hmdb.ca Synthetic organosulfur compounds include a range of materials from conductive polymers like polythiophenes to industrial solvents and additives. epa.gov
Significance of Disulfide Linkages in Organic Synthesis and Reactivity
The disulfide linkage (R-S-S-R'), a covalent bond between two sulfur atoms, is a key functional group in chemistry and biology. In biochemistry, disulfide bridges formed between cysteine residues are critical for stabilizing the three-dimensional structures of proteins. youtube.com The formation and cleavage of this bond is a redox process; it is typically formed by the oxidation of two thiol (-SH) groups and can be reversed by reduction. youtube.com
The reactivity of the disulfide bond is characterized by its susceptibility to cleavage by nucleophiles and reducing agents. A significant reaction is the thiol-disulfide exchange, where a free thiol attacks a disulfide bond. This process is fundamental to the rearrangement of disulfide bonds within proteins and is a key reaction in cellular redox environments. youtube.com In organic synthesis, the ability to selectively form and cleave disulfide bonds provides a powerful tool for constructing complex molecules and protecting thiol groups. The synthesis of unsymmetrical disulfides (where the two R groups are different) is a particular focus, with various methods developed to control the coupling of two different thiols without the formation of symmetrical byproducts. hmdb.ca
Ester Functionality in Propanoate Derivatives: Synthetic Utility and Transformations
Esters are a fundamental functional group in organic chemistry, and propanoate derivatives, which contain a three-carbon chain attached to the ester group, are common intermediates in synthesis. The ester functionality in these derivatives offers significant synthetic utility. They are typically synthesized through the esterification of a carboxylic acid (propanoic acid) with an alcohol, often catalyzed by a strong acid. glpbio.comst-andrews.ac.uk For example, methyl propanoate is formed from propanoic acid and methanol. glpbio.com
The primary transformation of esters is hydrolysis, which is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. noaa.gov This reaction can be catalyzed by either acid or base. noaa.gov Basic hydrolysis, known as saponification, is an irreversible process that produces an alcohol and a carboxylate salt. noaa.gov The ester group can also undergo other transformations, such as reduction to form alcohols or reaction with Grignard reagents to produce tertiary alcohols, making propanoate esters versatile building blocks in the synthesis of more complex organic molecules.
Contextualization of Methyl 3-(Phenyldisulfanyl)propanoate within Disulfide and Ester Chemistry
This compound is an organic molecule that uniquely combines the key functional groups discussed previously: an unsymmetrical disulfide linkage and a methyl ester. Its structure consists of a phenyl group and a methyl propanoate group linked by a disulfide bridge (Ph-S-S-CH₂CH₂COOCH₃). This structure places it squarely at the intersection of aryl-alkyl disulfide chemistry and ester chemistry.
Synthesis: The synthesis of this specific unsymmetrical disulfide is not widely documented, but it can be achieved through established methods for forming such linkages. A common strategy involves the controlled cross-coupling of two different thiols. hmdb.ca One plausible route would be the reaction of thiophenol (PhSH) with a derivative of methyl 3-mercaptopropanoate (HSCH₂CH₂COOCH₃). To avoid the formation of symmetrical disulfides (Ph-S-S-Ph and MeOOCCH₂CH₂-S-S-CH₂CH₂COOMe), specialized reagents are often employed. For instance, one thiol can be converted into a reactive intermediate, such as a thiosulfonate or a sulfenyl halide, which then reacts with the second thiol to form the desired unsymmetrical disulfide.
Properties and Reactivity: The physicochemical properties of this compound are dictated by its dual functionality. The presence of the phenyl group and the disulfide linkage suggests it is a relatively nonpolar molecule with limited water solubility. Specific experimental data for this compound is not readily available, but its properties can be estimated based on related structures.
| Property | Estimated Value |
|---|---|
| Molecular Formula | C10H12O2S2 |
| Molecular Weight | 228.33 g/mol |
| Appearance | Pale yellow oil (expected) |
| Boiling Point | > 200 °C (decomposes) |
| Solubility | Soluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate); Insoluble in water |
The reactivity of this compound is twofold:
Disulfide Bond Reactions: The S-S bond is the most reactive site. It is susceptible to cleavage by reducing agents like sodium borohydride (B1222165) to yield thiophenol and methyl 3-mercaptopropanoate. It will also undergo thiol-disulfide exchange reactions in the presence of other thiols.
Ester Group Reactions: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 3-(phenyldisulfanyl)propanoic acid and methanol. noaa.gov
This bifunctional nature makes this compound a potentially useful intermediate in organic synthesis, allowing for modifications at either the disulfide linkage or the ester group. For example, the disulfide could be used to attach the molecule to a cysteine residue in a peptide, while the ester provides a handle for further chemical elaboration.
Structure
2D Structure
3D Structure
Properties
CAS No. |
91625-12-6 |
|---|---|
Molecular Formula |
C10H12O2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
methyl 3-(phenyldisulfanyl)propanoate |
InChI |
InChI=1S/C10H12O2S2/c1-12-10(11)7-8-13-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
LOLZHEHUIZAFSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSSC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Disulfide and Ester Functionalities
Thiyl Radical Generation and Reactivity from Disulfides
The disulfide bond is susceptible to cleavage, leading to the formation of highly reactive thiyl radicals (RS•). These intermediates are central to numerous synthetic transformations.
The generation of thiyl radicals from disulfides can be initiated through photocatalysis. nih.gov While the homolysis of the S-S bond in diaryl disulfides often requires UV irradiation due to its high bond dissociation energy, pathways utilizing visible light have been developed. nih.govtue.nl Computational studies suggest that direct cleavage by visible light is challenging. nih.gov However, the formation of a charge-transfer complex between the disulfide and an olefin can enable the dissociation of the S-S bond under visible-light irradiation. tue.nl In photoredox catalysis, thiyl radicals can be generated from disulfides and serve as potent hydrogen atom transfer (HAT) catalysts. nih.gov These photocatalytic methods provide mild and green alternatives for initiating radical reactions. nih.gov
A hallmark of thiyl radical reactivity is their ability to add reversibly to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. nih.govresearchgate.net This reversible process is a key step in many synthetic applications. nih.gov The addition of a thiyl radical to an alkene forms a carbon-centered radical intermediate. wikipedia.org This intermediate can then either proceed in a subsequent reaction or undergo fragmentation to regenerate the thiyl radical and the alkene. researchgate.net This reversibility is the mechanistic basis for the well-established thiyl-radical-catalyzed cis-trans isomerization of alkenes. wikipedia.org The equilibrium between the forward addition and reverse fragmentation steps allows for the interconversion of geometric isomers, ultimately leading to a thermodynamic mixture of products. researchgate.netwikipedia.org
S-S Bond Cleavage Mechanisms in Organic Transformations
Beyond photocatalysis, the sulfur-sulfur bond can be cleaved through interactions with transition metals and various chemical reagents.
Transition metals are effective catalysts for the activation and cleavage of the S-S bond in disulfides. dicp.ac.cnrsc.org A notable example is the copper-catalyzed 1,2-hydroxysulfenylation of alkenes, which utilizes a disulfide as the sulfur source. acs.orgorganic-chemistry.orgnih.govacs.org In this process, both a hydroxyl group and a thioether group are added across a double bond. The reaction proceeds with high regio- and anti-selectivity, yielding 1,2-acetoxysulfides when acetic acid is used. acs.orgacs.org A proposed mechanism involves the formation of a sulfonium (B1226848) ion intermediate. organic-chemistry.org The presence of oxygen and an acid, like acetic acid, is crucial for the reoxidation of copper intermediates, enabling the catalytic cycle to proceed and allowing for the utilization of both sulfur atoms from the disulfide. acs.orgorganic-chemistry.org Other transition metals, such as rhodium, have also been shown to efficiently catalyze the cleavage of S-S bonds. mdpi.com
| Catalyst System | Reactants | Product Type | Key Features |
| Copper(I)/bpy | Alkene, Disulfide, Acetic Acid | 1,2-Acetoxysulfide | Regio- and anti-selective; Utilizes both sulfur atoms from disulfide. acs.orgorganic-chemistry.org |
| Rhodium complexes | Disulfide, Hydrogen | Thiol | Catalytic hydrogenation of disulfides. mdpi.com |
The disulfide bond can be cleaved by a variety of reagents and conditions. Nucleophilic reagents can attack the electrophilic sulfur atom, leading to heterolytic cleavage of the S-S bond. mdpi.com Oxidative cleavage can be initiated by systems such as nitric oxide (NO) in the presence of oxygen, which is thought to proceed via an initial oxidative process involving NO+. nih.gov
In the context of modern synthetic methods, photoredox catalysis provides a powerful tool for S-S bond scission. researchgate.net Visible-light photoredox catalysis can generate thiyl radicals from disulfides in situ. acs.org These radicals can then participate in a variety of transformations, such as the selective cleavage of allylic C(sp³)–H bonds followed by C–S bond formation. acs.org The mechanism often involves a single-electron transfer (SET) process where the photocatalyst, upon excitation by visible light, interacts with the disulfide to induce its cleavage.
Ester Reactivity and Transformation Mechanisms
The methyl propanoate portion of the molecule undergoes reactions characteristic of carboxylic acid esters. These transformations primarily involve nucleophilic attack at the electrophilic carbonyl carbon.
Key reactions of the ester group include hydrolysis, transesterification, and reduction. Hydrolysis, which can be catalyzed by either acid or base, cleaves the ester bond to yield a carboxylic acid and methanol. nih.gov Transesterification involves the reaction of the ester with a different alcohol in the presence of a catalyst to form a new ester.
Industrially, methyl propanoate is prepared via the palladium-catalyzed carboalkoxylation of ethylene (B1197577) with carbon monoxide and methanol. wikipedia.org It also serves as a raw material for the production of other chemicals, such as methyl methacrylate, through a condensation reaction with formaldehyde (B43269) followed by dehydration. wikipedia.org The atmospheric oxidation of methyl propionate (B1217596) initiated by hydroxyl radicals has also been studied, revealing complex degradation pathways. researchgate.net
Nucleophilic Acyl Substitution Pathways for Propanoate Esters
The general mechanism initiates with the nucleophilic attack on the electrophilic carbonyl carbon of the ester. libretexts.org This carbon atom carries a partial positive charge due to the electron-withdrawing effect of the two oxygen atoms bonded to it. openstax.org The attack by a nucleophile leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orguomustansiriyah.edu.iq This intermediate is a critical juncture in the reaction pathway. The subsequent step involves the reformation of the carbonyl double bond, which is energetically favorable. This occurs with the simultaneous expulsion of the leaving group, which in the case of Methyl 3-(phenyldisulfanyl)propanoate, would be a methoxide (B1231860) ion (⁻OCH₃). uomustansiriyah.edu.iqlibretexts.org
The reactivity of various carboxylic acid derivatives towards nucleophilic acyl substitution is not uniform. It is largely governed by the nature of the leaving group. A better leaving group is one that is a weaker base and can better stabilize a negative charge. libretexts.orglibretexts.org Esters, such as propanoates, are moderately reactive, placing them in the middle of the reactivity spectrum for carboxylic acid derivatives. They are less reactive than acid chlorides and anhydrides but more reactive than amides. libretexts.org
| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |
|---|---|---|
| Acid Chloride (R-COCl) | Cl⁻ | Highest |
| Acid Anhydride (R-COO-COR) | RCOO⁻ | High |
| Thioester (R-COSR') | RS⁻ | Moderate-High |
| Ester (R-COOR') | RO⁻ | Moderate |
| Amide (R-CONH₂) | NH₂⁻ | Low |
| Carboxylate (R-COO⁻) | O²⁻ | Lowest (Unreactive) |
Mechanistic Aspects of Transesterification Processes
Transesterification is a specific type of nucleophilic acyl substitution reaction in which the alkoxy (-OR) group of an ester is exchanged with the alkoxy group of another alcohol. wikipedia.orgmasterorganicchemistry.com This process is typically reversible, and the equilibrium position is often manipulated by using a large excess of the reactant alcohol or by removing one of the products. libretexts.org The reaction can be catalyzed by either an acid or a base. byjus.comchemistrysteps.com
Acid-Catalyzed Transesterification
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. byjus.comyoutube.com This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as a neutral alcohol molecule. youtube.com The subsequent steps involve:
Nucleophilic Attack: The alcohol attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the newly added oxygen to one of the original alkoxy oxygens, converting it into a better leaving group (a neutral alcohol molecule). libretexts.orgmasterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the original alcohol as a leaving group. libretexts.org
Deprotonation: The resulting protonated ester is deprotonated (often by the solvent or the expelled alcohol) to yield the final transesterified product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com
Base-Catalyzed Transesterification
In the presence of a base, the mechanism proceeds through a different pathway. The base (commonly an alkoxide that matches the reactant alcohol) deprotonates the alcohol to generate a more potent nucleophile, the alkoxide ion. masterorganicchemistry.combyjus.com
Nucleophilic Attack: The highly nucleophilic alkoxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Elimination: This intermediate then collapses, ejecting the original alkoxide as the leaving group to form the new ester. wikipedia.orgmasterorganicchemistry.com
This process is an equilibrium, and the position of the equilibrium depends on the relative energies of the reactants and products. wikipedia.org
For a compound like this compound, the presence of the disulfide bond is noteworthy. Research on other molecules containing both ester and disulfide functionalities has shown that the disulfide bond can play a role in accelerating transesterification reactions. nih.govresearchgate.net Studies involving covalent adaptable networks have demonstrated that the introduction of disulfide bonds provides new kinetically favorable pathways that can accelerate network rearrangement via transesterification, even without the presence of hydroxyl groups that are typically required. nih.govresearchgate.net This suggests that the sulfur atoms in the phenyldisulfanyl group might participate in the reaction, possibly through internal nucleophilic catalysis, thereby lowering the activation energy for the transesterification process.
| Catalyst Type | Key Initial Step | Nature of Nucleophile | General Characteristics |
|---|---|---|---|
| Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen | Neutral Alcohol (R'-OH) | Increases electrophilicity of the ester. All steps are reversible. |
| Base (e.g., NaOR') | Deprotonation of alcohol | Alkoxide Ion (R'-O⁻) | Increases nucleophilicity of the alcohol. Requires stoichiometric amounts of base. |
Chemical Reactivity and Transformation Pathways of Methyl 3 Phenyldisulfanyl Propanoate
Reactions at the Disulfide Bridge
The disulfide bond (S-S) is the most characteristic feature of Methyl 3-(phenyldisulfanyl)propanoate and is susceptible to both reduction and oxidation, as well as exchange reactions.
Reductive Cleavage of the Disulfide Bond
The S-S bond can be readily cleaved by various reducing agents, yielding a thiol and a sulfide (B99878). This reaction is fundamental in biochemistry and organic synthesis.
One of the most common methods for the reductive cleavage of disulfide bonds involves the use of phosphines, such as triphenylphosphine (B44618) (PPh₃). The reaction proceeds via a nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms, leading to the formation of a thiophosphonium intermediate. Subsequent hydrolysis of this intermediate yields the corresponding thiol and phosphine oxide. The mechanism is generally considered to be an Sₙ2-type reaction at the sulfur atom. nih.govacs.org In the case of this compound, this would result in the formation of methyl 3-mercaptopropanoate and thiophenol.
Thiols themselves are also effective reducing agents for disulfide bonds through a process known as thiol-disulfide exchange. This is a reversible reaction where a thiol attacks the disulfide bond, leading to the formation of a new disulfide and a new thiol. The position of the equilibrium is dependent on the relative concentrations and redox potentials of the participating thiols and disulfides.
| Reducing Agent | Product 1 | Product 2 | General Conditions |
| Triphenylphosphine (PPh₃) / H₂O | Methyl 3-mercaptopropanoate | Thiophenol | Aqueous or organic solvent |
| Dithiothreitol (B142953) (DTT) | Methyl 3-mercaptopropanoate | Thiophenol | Buffered aqueous solution |
| Sodium borohydride (B1222165) (NaBH₄) | Methyl 3-mercaptopropanoate | Thiophenol | Alcoholic solvent |
Oxidative Transformations of the Disulfide Moiety
The sulfur atoms in the disulfide bridge of this compound can be oxidized to various higher oxidation states, primarily forming thiosulfinates and subsequently thiosulfonates.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the oxidation of disulfides. The oxidation of unsymmetrical disulfides like this compound can lead to a mixture of regioisomeric thiosulfinates. The more nucleophilic sulfur atom is preferentially oxidized. In this molecule, the sulfur atom attached to the phenyl group is generally more electron-rich and thus more susceptible to initial oxidation. Further oxidation of the thiosulfinate yields the corresponding thiosulfonate.
Other oxidizing agents like hydrogen peroxide, in the presence of a catalyst, can also be used. The reaction conditions can be controlled to favor the formation of either the thiosulfinate or the thiosulfonate.
| Oxidizing Agent | Primary Product | Secondary Product |
| m-CPBA (1 equiv.) | Methyl 3-(phenylsulfinylthio)propanoate | Phenyl 3-(methoxycarbonyl)propane-1-thiosulfinate |
| m-CPBA (>2 equiv.) | Methyl 3-(phenylsulfonylthio)propanoate | Phenyl 3-(methoxycarbonyl)propane-1-thiosulfonate |
| Hydrogen Peroxide (H₂O₂) | Thiosulfinate mixture | Thiosulfonate mixture |
Disulfide Scrambling and Intermolecular Exchange Reactions
Disulfide scrambling, or disulfide exchange, is a process where disulfide bonds are cleaved and reformed, leading to a redistribution of the sulfur atoms among different molecules. This can occur under various conditions, including the presence of catalytic amounts of thiols, bases, or under thermal or photochemical induction. acs.org
In the context of this compound, intermolecular exchange with another disulfide, such as diphenyl disulfide or dimethyl disulfide, in the presence of a catalyst, would lead to an equilibrium mixture of the starting materials and the new unsymmetrical disulfide, Methyl 3-(methyldisulfanyl)propanoate, and diphenyl disulfide. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the involved disulfides. nih.gov
Reactions at the Ester Group
The methyl ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(phenyldisulfanyl)propanoic acid, can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. Acidification of the reaction mixture is required to obtain the free carboxylic acid.
| Reaction Type | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | 3-(Phenyldisulfanyl)propanoic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 3-(Phenyldisulfanyl)propanoic acid |
Transesterification and Alcoholysis Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either acids or bases. srsintl.com
For this compound, reaction with a different alcohol, such as ethanol (B145695) or propanol, in the presence of an acid or base catalyst, will lead to the formation of the corresponding ethyl or propyl ester. The reaction is typically driven to completion by using a large excess of the new alcohol, which also often serves as the solvent.
| Catalyst | Reactant Alcohol | Product Ester |
| Acid (e.g., H₂SO₄) | Ethanol | Ethyl 3-(phenyldisulfanyl)propanoate |
| Base (e.g., NaOEt) | Ethanol | Ethyl 3-(phenyldisulfanyl)propanoate |
| Acid (e.g., H₂SO₄) | Propanol | Propyl 3-(phenyldisulfanyl)propanoate |
| Base (e.g., NaOPr) | Propanol | Propyl 3-(phenyldisulfanyl)propanoate |
Condensation Reactions Involving the Propanoate Ester
The methyl propanoate moiety of this compound is susceptible to condensation reactions, most notably the Claisen condensation. wikipedia.orgorganic-chemistry.orguomustansiriyah.edu.iqmasterorganicchemistry.combyjus.com This reaction involves the base-promoted self-condensation of two ester molecules to form a β-keto ester. In the case of this compound, treatment with a strong base, such as sodium methoxide (B1231860), would lead to the formation of a new carbon-carbon bond at the α-position to the carbonyl group.
The mechanism commences with the deprotonation of the α-carbon by the base, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the β-keto ester product.
Table 1: Plausible Conditions for Claisen Condensation of this compound
| Reactant | Base | Solvent | Anticipated Product |
| This compound | Sodium methoxide | Methanol | Methyl 2-(phenyldisulfanyl)-4-(phenyldisulfanyl)-3-oxopentanoate |
| This compound | Sodium ethoxide | Ethanol | Ethyl 2-(phenyldisulfanyl)-4-(phenyldisulfanyl)-3-oxopentanoate |
| This compound | Sodium hydride | Tetrahydrofuran (THF) | Methyl 2-(phenyldisulfanyl)-4-(phenyldisulfanyl)-3-oxopentanoate |
Functionalization of the Propanoate Alkyl Chain
The alkyl chain of the propanoate group offers another site for chemical modification. The α-protons, adjacent to the ester carbonyl, are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the α-position.
One common transformation is α-halogenation, where the enolate reacts with a halogen source, such as N-bromosuccinimide (NBS) or bromine (Br₂), to introduce a halogen atom. This α-halo ester can then serve as a substrate for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.
Table 2: Potential Pathways for Functionalization of the Propanoate Alkyl Chain
| Reaction Type | Reagents | Intermediate/Product | Potential Subsequent Reactions |
| α-Halogenation | N-Bromosuccinimide (NBS), cat. HBr | Methyl 2-bromo-3-(phenyldisulfanyl)propanoate | Nucleophilic substitution (e.g., with NaN₃, KCN) |
| Alkylation | Lithium diisopropylamide (LDA), followed by an alkyl halide (e.g., CH₃I) | Methyl 2-methyl-3-(phenyldisulfanyl)propanoate | Further elaboration of the new alkyl group |
| Hydroxylation | Base (e.g., LDA), followed by an oxidizing agent (e.g., MoOPH) | Methyl 2-hydroxy-3-(phenyldisulfanyl)propanoate | Oxidation to a ketone |
Reactivity of the Phenyl Substituent
The phenyl group in this compound can undergo electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. wikipedia.orgmsu.edukhanacademy.orgmasterorganicchemistry.comlibretexts.org The disulfide linkage (-S-S-) is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the sulfur atom. This directing effect is due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully chosen to be compatible with the ester and disulfide functionalities present in the molecule. For instance, strong oxidizing conditions often used in nitration could potentially oxidize the disulfide linkage.
Furthermore, the disulfide bond itself is a reactive site. It can be cleaved by reducing agents, such as sodium borohydride or dithiothreitol (DTT), to yield the corresponding thiol, methyl 3-mercaptopropanoate, and thiophenol.
Table 3: Predicted Reactivity of the Phenyl Substituent
| Reaction Type | Reagents | Expected Major Products | Notes |
| Nitration | HNO₃, H₂SO₄ (mild conditions) | Methyl 3-((4-nitrophenyl)disulfanyl)propanoate and Methyl 3-((2-nitrophenyl)disulfanyl)propanoate | Risk of disulfide oxidation |
| Bromination | Br₂, FeBr₃ | Methyl 3-((4-bromophenyl)disulfanyl)propanoate and Methyl 3-((2-bromophenyl)disulfanyl)propanoate | Standard conditions for aromatic bromination |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Methyl 3-((4-acetylphenyl)disulfanyl)propanoate and Methyl 3-((2-acetylphenyl)disulfanyl)propanoate | The disulfide may coordinate with the Lewis acid |
| Disulfide Reduction | Sodium borohydride (NaBH₄) | Methyl 3-mercaptopropanoate and Thiophenol | Cleavage of the S-S bond |
Applications of Methyl 3 Phenyldisulfanyl Propanoate in Advanced Organic Synthesis
Disulfides as Catalysts in Organic Transformations
Organic disulfides, including structures related to methyl 3-(phenyldisulfanyl)propanoate, have emerged as a class of green, economical, and chemoselective radical catalysts. nih.gov Under photoirradiation, the disulfide bond can undergo homolytic cleavage to generate thiyl radicals (RS•), which are key intermediates in a variety of catalytic processes. nih.gov
The generation of thiyl radicals from disulfides using light has found applications in several photocatalytic transformations. While specific studies on this compound are not extensively documented, the reactivity of analogous diaryl and alkyl aryl disulfides provides a strong indication of its potential in this area. Disulfides can act as photocatalysts, hydrogen atom transfer (HAT) catalysts, or initiators in photoreactions. nih.gov
Visible light-mediated photoredox catalysis has been employed for the synthesis of disulfides themselves and for their use in subsequent reactions. researchgate.netnih.govtandfonline.com For instance, electron-rich aryl disulfides have been used as metal-free photocatalysts for the aerobic oxidative cleavage of C=C bonds in aromatic alkenes under visible light. nih.gov This suggests that this compound could potentially be employed in similar photocatalytic oxidation reactions. Furthermore, disulfide-catalyzed photoreactions have been utilized in cyclization reactions, demonstrating their utility in constructing cyclic frameworks. nih.gov
Thiyl radicals, generated from the photolysis of disulfides, are effective hydrogen atom transfer (HAT) reagents. nih.govacs.org HAT is a fundamental process in organic synthesis that involves the transfer of a hydrogen atom (a proton and an electron) from one molecule to another. mdpi.com The ability of thiyl radicals to selectively abstract hydrogen atoms from C-H bonds allows for the functionalization of otherwise unreactive positions in a molecule. acs.orgmdpi.com
A notable application of this is the direct allylic C(sp³)–H thiolation, where a thiyl radical generated from a disulfide acts as both the HAT reagent and a coupling partner to form valuable allyl thioethers. acs.org This process is mediated by visible light photoredox catalysis. acs.org The integration of photocatalytic HAT with transition metal catalysis has further expanded the scope of C(sp³)–H functionalization. rsc.org Given its disulfide linkage, this compound can be considered a precursor to a catalytically active thiyl radical for HAT-mediated transformations. The general mechanism for HAT catalysis is depicted in the table below.
| Step | Description |
| 1. Initiation | A disulfide (RSSR) is irradiated with light to generate two thiyl radicals (2 RS•). |
| 2. Hydrogen Abstraction | The thiyl radical abstracts a hydrogen atom from a substrate (R'-H) to form a thiol (RSH) and a substrate radical (R'•). |
| 3. Radical Coupling | The substrate radical (R'•) reacts with another molecule or radical to form the desired product. |
| 4. Regeneration | The thiol (RSH) can be reoxidized to the disulfide (RSSR) to complete the catalytic cycle. |
Synthetic Intermediates and Building Blocks
Beyond its catalytic potential, this compound and related structures serve as important synthetic intermediates and building blocks for the construction of more complex chemical entities.
Sulfur-containing heterocycles are prevalent motifs in pharmaceuticals and functional materials. mdpi.commdpi.com A derivative of the target molecule, methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate, has been identified as an excellent precursor for the structural modification of the quinoxaline (B1680401) ring system, a nitrogen and sulfur-containing heterocycle. nih.gov This highlights the utility of the methyl 3-(sulfanyl)propanoate substructure in the synthesis and derivatization of complex heterocyclic systems. The disulfide linkage in this compound can be readily cleaved to generate a thiol, which can then participate in cyclization reactions to form a variety of sulfur heterocycles.
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry. Disulfides are valuable reagents for this purpose. For example, diaryl disulfides are used in the direct catalytic allylic C(sp³)–H thiolation to produce allyl thioethers. acs.org Nickel-catalyzed reactions of aryl iodides with disulfides provide a route to various aryl sulfides. organic-chemistry.org Additionally, a disilathiane-disulfide interchange reaction has been developed for the synthesis of alkyl aryl sulfides from aromatic disulfides and alkyl carboxylates. nih.gov These examples underscore the potential of this compound to act as a sulfur-transfer reagent for the construction of C-S bonds in a variety of contexts.
Role in the Synthesis of Complex Molecules and Analogues
The structural features of this compound make it and its derivatives particularly useful in the assembly of complex molecules, most notably in the field of bioconjugation.
The maytansinoids are a class of potent cytotoxic agents that have been developed as payloads for antibody-drug conjugates (ADCs) in cancer therapy. researchgate.netcreative-biolabs.com The synthesis of these ADCs often involves the use of linkers to attach the maytansinoid to the antibody. Disulfide-containing linkers are of particular interest because they can be cleaved in the reducing environment inside a cell, releasing the cytotoxic drug.
Derivatives of this compound have been incorporated into maytansinoid analogues to facilitate their conjugation to antibodies. researchgate.net For instance, the N-acetyl group in some maytansinoids has been replaced with a methyldithio-propanoyl group, a structure closely related to the target molecule, for this purpose. creative-biolabs.com A phenyldithio analogue of a maytansinoid has also been synthesized. researchgate.net These examples demonstrate the critical role of the this compound scaffold as a cleavable linker in the synthesis of complex and therapeutically important bioconjugates.
| Conjugate Component | Role | Example |
| Antibody | Targets specific cells (e.g., cancer cells) | Trastuzumab |
| Linker | Connects the antibody to the drug; can be cleavable (e.g., disulfide-based) | Derivatives of this compound |
| Drug (Payload) | Exerts the therapeutic effect (e.g., cytotoxicity) | Maytansinoid (e.g., DM1) |
Emerging Synthetic Utilities of Propanoate Esters with Disulfide Functionality
Propanoate esters incorporating a disulfide (-S-S-) linkage represent a class of organic compounds with significant potential in advanced organic synthesis. The unique reactivity of the disulfide bond, which can undergo cleavage and exchange reactions under specific conditions, combined with the stability and functionality of the ester group, makes these molecules versatile building blocks and intermediates. While the parent compound, this compound, serves as a quintessential example, the broader class of related structures is finding increasing utility in innovative synthetic applications, particularly in polymer science and radical chemistry.
The primary reactivity of these compounds centers on the disulfide bond, which can be addressed by two main pathways: radical-disulfide exchange and thiol-disulfide exchange. These pathways are being exploited to develop dynamic materials and complex molecular architectures.
Participation in Radical-Disulfide Exchange for Covalent Adaptable Networks
A significant emerging application for disulfide-containing propanoate esters is in the field of polymer chemistry, specifically in the formation of Covalent Adaptable Networks (CANs). These are polymer networks containing dynamic bonds that can rearrange, allowing the material to be reprocessed, healed, or adapted to external stimuli. The radical-disulfide exchange process is a key mechanism for introducing this dynamic behavior.
Recent research has explored thiol-ene-disulfide polymerizations where disulfide monomers participate in the reaction alongside thiols and alkenes. rsc.orgrsc.org In these systems, a thiyl radical can add to a disulfide bond, leading to the cleavage of the S-S bond and the formation of a new disulfide and a new thiyl radical. This exchange reaction allows for the rearrangement of crosslinks within the polymer network without degrading the material.
The rate of radical-disulfide exchange has a direct impact on the mechanical properties of the resulting polymer network, such as stress relaxation. rsc.org For instance, networks created with dimercaptopropionate disulfides demonstrated significantly lower polymerization-induced stress compared to those made with dithioglycolate disulfides, highlighting the importance of the propanoate structure. rsc.org
Table 1: Influence of Monomer Structure on Radical-Disulfide Exchange Polymerization
| Disulfide Monomer Type | Paired Thiol Type | Observed Effect on Polymerization | Impact on Material Properties | Reference |
|---|---|---|---|---|
| Dithioglycolate Disulfide | Alkyl Thiol (e.g., PETMP) | Faster polymerization rate. | Higher polymerization stress. | rsc.org |
| Dimercaptopropionate Disulfide | Alkyl Thiol (e.g., PETMP) | Slower polymerization rate compared to dithioglycolate. | ~80% reduction in polymerization stress compared to dithioglycolate network. | rsc.org |
| General Disulfide | Thiol (forming more stable radical) | Reduced rate of thiol-ene reaction. | Tunable stress relaxation rates (from seconds to minutes). | rsc.org |
Role in Thiol-Disulfide Exchange Processes
Beyond radical reactions, the classic thiol-disulfide exchange is a powerful tool in dynamic covalent chemistry and bioconjugation. This reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond, resulting in a new disulfide and a new thiolate. nih.govresearchgate.net
Propanoate esters with disulfide functionality, such as this compound, are excellent substrates for such reactions. The reaction of this specific compound with an incoming thiol (R-SH) would result in the formation of a new, unsymmetrical disulfide (R-S-S-CH₂CH₂COOCH₃) and the release of thiophenol. This predictable reactivity allows these molecules to be used as:
Cleavable Linkers: In drug delivery systems or for attaching molecules to surfaces, the disulfide bond can act as a triggerable linkage, releasing the payload upon exposure to a reducing environment (e.g., high concentrations of glutathione (B108866) inside a cell).
Components in Dynamic Libraries: They can be used in dynamic combinatorial chemistry, where the reversible nature of the thiol-disulfide exchange allows for the generation of a library of compounds that can adapt to the presence of a biological target.
The efficiency of the exchange is dependent on factors like pH (which determines the concentration of the active thiolate species) and the steric and electronic properties of the disulfide itself. researchgate.net
Precursors in Radical-Mediated Synthesis
The S-S bond in disulfide-containing propanoate esters is also susceptible to cleavage by other radical species, not just thiyl radicals. Carbon-centered radicals, for example, can attack the disulfide moiety. This reactivity opens up pathways for forming new carbon-sulfur bonds. While much of the research in this area has focused on the use of tetrasulfides or simple dialkyl/diaryl disulfides, the principles are applicable to functionalized esters. acs.org
Visible light-mediated reactions have been developed that generate carbon radicals from abundant carboxylic acids. nih.gov In these systems, a disulfide like diphenyl disulfide is often used as a "trapping agent" to convert the initially formed thiol into a more stable unsymmetrical disulfide. nih.gov This highlights the utility of the disulfide group in controlling the outcome of radical reactions and forming stable sulfur-containing products. A molecule like this compound could conceivably be used as a reagent to introduce the methyl 3-mercaptopropanoate moiety onto a radical-bearing molecule.
Table 2: Examples of Disulfide Formation via Radical Thiolation and Trapping
| Carboxylic Acid Precursor | Thiolating Agent / Disulfide Trap | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Primary Alkyl Carboxylic Acids | Diphenyl Disulfide | Visible light, photoredox catalyst | Unsymmetrical Alkyl Aryl Disulfides | nih.gov |
| Secondary Alkyl Carboxylic Acids | Diphenyl Disulfide | Visible light, photoredox catalyst | Unsymmetrical Alkyl Aryl Disulfides | nih.gov |
| Tertiary Alkyl Carboxylic Acids | Diphenyl Disulfide | Visible light, photoredox catalyst | Unsymmetrical Alkyl Aryl Disulfides | nih.gov |
Computational and Theoretical Chemistry Studies of Disulfides and Propanoate Esters
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) have become essential for studying organic sulfur compounds. mdpi.comresearchgate.net
The disulfide bond (S-S) is a unique functional group with distinct electronic properties. Quantum chemical calculations reveal that the S-S bond length is typically around 2.05 Å. wikipedia.org The bond exhibits a strong preference for a non-planar geometry, with the C-S-S-C dihedral angle generally approaching ±90°. wikipedia.org This gauche conformation is a key feature of its electronic structure.
Studies have shown that the electronic properties of the disulfide bond are highly dependent on this dihedral angle. nih.gov For instance, the wavelength of maximal absorbance (λmax) of the disulfide chromophore is directly related to the C-S-S-C angle. A more eclipsed conformation (dihedral angle closer to 0°) increases the energy required to excite an electron from the ground state (S₀) to the first excited state (S₁), resulting in a decrease in λmax. nih.gov This stereoelectronic effect is crucial in understanding the photochemistry of disulfide bonds, where light exposure can lead to the cleavage of the S-S bond to form thiyl radicals. researchgate.net
The ester group (-COOCH₃) in Methyl 3-(phenyldisulfanyl)propanoate also possesses a characteristic electronic structure. Quantum chemical calculations can provide detailed information on bond lengths, bond angles, and the distribution of electron density, including the partial charges on the carbonyl carbon and oxygen atoms. These calculations are fundamental for understanding the reactivity of the ester, such as its susceptibility to nucleophilic attack.
Table 1: Typical Geometric Parameters of Disulfide Bonds
| Parameter | Typical Value | Source |
|---|---|---|
| S-S Bond Length | ~2.05 Å | wikipedia.org |
| C-S-S-C Dihedral Angle | ~±90° | wikipedia.org |
A significant application of quantum chemistry is the elucidation of reaction mechanisms by calculating the structures and energies of transition states. For disulfides, the thiol-disulfide exchange is a fundamentally important reaction. Computational studies, often employing combined Quantum Mechanics/Molecular Mechanics (QM/MM) or DFT methods, have investigated this process in detail. researchgate.netrsc.orgnih.gov
The reaction is understood to proceed via an SN2-type mechanism, where a thiolate nucleophile attacks one of the sulfur atoms of the disulfide bond. researchgate.netnih.gov This leads to a symmetric trisulfide-like transition state. rsc.orgnih.gov Computations have characterized this transition state, revealing key geometric parameters.
S-S Distance: The partial bonds in the transition state are elongated, with calculated S-S distances of approximately 2.7 Å. rsc.org
S-S-S Angle: The three sulfur atoms in the transition state are nearly linear, with a calculated S-S-S angle of about 165°. rsc.org
By calculating the energy barrier (activation energy) associated with this transition state, researchers can predict reaction rates and understand how factors like solvent and substituents influence the reaction kinetics. researchgate.netrsc.org
Table 2: Calculated Parameters for Thiol-Disulfide Exchange Transition State
| Parameter | Calculated Value | Source |
|---|---|---|
| S-S Distance | 2.7 Å | rsc.org |
| S-S-S Angle | 165° | rsc.org |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and intermolecular interactions.
Key areas of conformational flexibility include:
Rotation around the S-S bond, which is subject to a low energy barrier. wikipedia.org
Rotation around the C-S bonds.
Rotation around the C-C bonds in the propanoate chain.
Conformational studies on related organic sulfur compounds indicate that the interplay of steric and polar interactions governs the preferred geometries. researchgate.net For the disulfide moiety, the conformation is dominated by the tendency to adopt a C-S-S-C dihedral angle near 90°. wikipedia.org For the propanoate chain, gauche and anti relationships between substituents will determine the most stable arrangements. MD simulations can map these preferences and determine the relative populations of different conformers at a given temperature.
MD simulations are particularly well-suited for studying how molecules interact with each other in a condensed phase (liquid or solid). For a system containing this compound, simulations can reveal the nature and strength of intermolecular forces.
These interactions are critical for understanding bulk properties like solubility, boiling point, and crystal packing. The primary intermolecular forces at play would include:
Van der Waals interactions: These are ubiquitous and play a significant role in the dissolution behavior of sulfur compounds. mdpi.comnih.gov
Dipole-dipole interactions: Arising from the polar ester group.
π-π interactions: Possible between the phenyl rings of adjacent molecules.
Computational studies on similar aromatic molecules have shown that strong intermolecular hydrogen bonds and π-π interactions can be the main driving forces for crystal packing. nih.gov By simulating a collection of molecules, MD can predict how they will arrange themselves and calculate thermodynamic properties like adsorption energy and cohesive energy, which are crucial for understanding lubrication or surface adsorption phenomena. tandfonline.com
Mechanistic Insights from Computational Modeling (e.g., for corrosion inhibitors)
Computational modeling has become a powerful and efficient tool for designing and screening molecules for specific applications, such as corrosion inhibition. researchgate.netkfupm.edu.sarsc.org Organic sulfur compounds, particularly those containing disulfide bonds like diphenyl disulfide, have been identified as effective corrosion inhibitors. mdpi.com
Theoretical studies, using DFT and Monte Carlo (MC) simulations, provide mechanistic insights into how these molecules protect metal surfaces. mdpi.com The process involves the adsorption of the inhibitor molecule onto the metal. The effectiveness of this adsorption is governed by the molecule's electronic and geometric properties. mdpi.com
Key computational descriptors used to predict inhibition efficiency include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons to the vacant d-orbitals of the metal.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons from the metal.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and better inhibition potential.
Dipole Moment (μ): Influences the adsorption process. mdpi.com
By calculating these parameters for this compound, its potential as a corrosion inhibitor can be assessed. MC simulations can further model the adsorption orientation of the molecule on a metal surface, providing a visual and energetic understanding of the protective layer formed. mdpi.comresearchgate.net
Structure-Reactivity and Structure-Selectivity Relationships from Theoretical Models
Computational and theoretical chemistry have become indispensable tools for elucidating the intricate relationships between the molecular structure of compounds and their reactivity and selectivity. For molecules containing disulfide bonds and propanoate ester functionalities, such as this compound, theoretical models provide profound insights into their chemical behavior. These models allow for the detailed examination of reaction mechanisms, transition states, and the electronic and steric factors that govern reaction outcomes.
Theoretical investigations into disulfide bond cleavage have revealed a variety of mechanistic pathways, with the preferred route often depending on the specific reaction conditions and the structure of the disulfide-containing molecule. Computational studies, frequently employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions.
One of the key findings from theoretical models is the significant influence of substituents on the reactivity of the disulfide bond. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to or near the disulfide linkage can modulate the bond's strength and susceptibility to nucleophilic or radical attack. For instance, in the reaction of hydropersulfides (RSSH) with the hydroxyl radical (•OH), the nature of the 'R' group dictates the reaction pathway. Theoretical investigations have shown that S-S cleavage and H-atom abstraction are competing channels researchgate.net. The electron-inductive effect of the substituent determines the selectivity of the •OH attack on one of the sulfur atoms, leading to different products for EDGs versus EWGs researchgate.net. Specifically, for EDGs, the formation of RSOH and •SH is favored, while for EWGs, the products are HSOH and •SR researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) models have also been developed to correlate the structural features of disulfide-containing compounds with their biological or chemical activity. In a study of unsymmetrical aromatic disulfides as inhibitors of the SARS-CoV main protease, DFT calculations were used to determine various quantum chemical descriptors mdpi.com. The resulting QSAR model indicated that the inhibitory activity was governed by descriptors such as the highest occupied molecular orbital (HOMO) energy, the energy of the molecular orbital below the HOMO (HOMO-1), the Balaban index, and the bond lengths of the disulfide (S-S) and sulfur-benzene ring (S-Bnz) bonds mdpi.com. This suggests that both electronic and steric factors are crucial in the interaction of these molecules with their biological target.
The following table summarizes key descriptors from a QSAR study on anti-SARS-CoV activity of unsymmetrical aromatic disulfides, illustrating the connection between molecular properties and inhibitory concentration (IC50).
| Descriptor | Description | Influence on Activity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO is generally associated with a greater ease of donating electrons, which can influence interactions with biological targets. |
| EHOMO-1 | Energy of the Molecular Orbital Below HOMO | This descriptor provides further information about the electronic structure and its role in molecular interactions. |
| Balaban Index (BI) | A topological descriptor that reflects the degree of branching in a molecule. | Can be related to the shape and size of the molecule, affecting how it fits into a binding site. |
| S1S2 Bond Length | The distance between the two sulfur atoms in the disulfide bond. | This can influence the stability and reactivity of the disulfide bond. |
| S2Bnz Bond Length | The distance between a sulfur atom and the attached benzene ring. | Reflects the nature of the interaction between the disulfide moiety and the aromatic system. |
This table is a representation of the types of descriptors used in QSAR models for disulfides and their general implications, based on the principles outlined in the cited research. mdpi.com
Theoretical models for propanoate esters often focus on their hydrolysis, transesterification, and pyrolysis reactions. The reactivity and selectivity in these reactions are influenced by the nature of the alkyl groups attached to the carbonyl carbon and the ester oxygen.
Computational studies on the pyrolysis of methyl and ethyl propanoate have shown that the reaction pathways and product distributions are highly dependent on the structure of the ester. For instance, the pyrolysis of ethyl propanoate can proceed through a six-centered unimolecular decomposition, a pathway not available to methyl propanoate, which leads to different product profiles.
Kinetic modeling of the selective esterification of glycerol with lauric acid has been approached using various theoretical models, including power law, Langmuir-Hinshelwood, and Eley-Rideal kinetics acs.org. The most accurate description was found to be a combination of a nucleophilic substitution mechanism and the Langmuir-Hinshelwood model acs.org. This indicates that the reaction proceeds through the adsorption of both reactants onto a catalyst surface followed by their interaction. The activation energy for this reaction was determined to be 35.62 kJ mol-1 acs.org.
QSAR studies have also been applied to propionic acid derivatives to understand their antimicrobial activity. These studies have revealed that the biological activity is governed by topological and electronic parameters. For example, the presence of an electron-withdrawing group at the para position of a phenyl ring can enhance antibacterial activity, while electron-releasing groups can improve antifungal activity arabjchem.org. This demonstrates that the electronic properties of substituents on the propanoate structure can be tuned to achieve selective biological effects.
The following table presents a summary of how different theoretical models are applied to study the structure-reactivity and structure-selectivity relationships in disulfides and propanoate esters.
| Theoretical Model | Application to Disulfides | Application to Propanoate Esters | Key Insights |
| Density Functional Theory (DFT) | Calculation of bond dissociation energies, mapping of reaction pathways for cleavage, and determination of transition state geometries. | Investigation of hydrolysis and pyrolysis mechanisms, and calculation of activation energies for different reaction channels. | Provides detailed electronic structure information and energetic profiles of reactions. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of disulfide bonds in different environments, such as under mechanical stress or in solution. | Studying the conformational dynamics of esters and their interactions with solvents or catalysts. | Offers insights into the dynamic aspects of molecular behavior and reaction environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular descriptors (e.g., electronic and steric parameters) with biological activity or reactivity. | Relating structural features of propanoate derivatives to their antimicrobial or other biological activities. | Enables the prediction of activity for new compounds based on their structure. |
| Kinetic Modeling (e.g., Langmuir-Hinshelwood) | Not as commonly applied directly to disulfide reactivity studies. | Describing the kinetics of catalytic esterification reactions, taking into account the adsorption of reactants on the catalyst surface. | Helps in understanding the mechanism of surface-catalyzed reactions and optimizing reaction conditions for improved selectivity. acs.org |
Biological and Biomimetic Contexts of Sulfur Containing Propanoates
Enzymatic Transformations of Propanoate Analogues
The enzymatic processing of sulfur-containing propanoates is a critical area of research, providing insights into microbial metabolism and the potential for biotechnological applications. While direct enzymatic data on "Methyl 3-(phenyldisulfanyl)propanoate" is limited, the study of analogous compounds, particularly those with disulfide bonds, offers a window into the substrate scope and efficiency of relevant enzymes.
Dimethylsulfoniopropionate (DMSP) lyases are a diverse group of enzymes known for their ability to cleave the carbon-sulfur bond in DMSP, producing dimethyl sulfide (B99878) (DMS) and acrylate (B77674). nih.govfrontiersin.org While their primary substrate is DMSP, the broader substrate scope of these and other disulfide-cleaving enzymes is of significant interest. Research into the microbial degradation of 3,3'-dithiodipropionic acid (DTDP), a disulfide-containing propanoate analogue, has shown that various bacterial strains can utilize it as a sole carbon source. microbiologyresearch.orgnih.gov This degradation is initiated by the enzymatic cleavage of the disulfide bond, yielding two molecules of 3-mercaptopropionic acid (3MP). nih.gov
The enzymes responsible for this initial cleavage are crucial for the downstream metabolism of these compounds. In Tetrathiobacter mimigardefordensis strain DPN7, the degradation of DTDP begins with the cleavage of the disulfide bond, indicating the presence of enzymes capable of acting on such substrates. nih.gov While the specific enzymes are not fully characterized in all organisms, the ability of diverse genera to degrade DTDP suggests a widespread capacity for disulfide bond cleavage in propanoate structures. nih.govmicrobiologyresearch.org
The efficiency of these enzymatic transformations can be influenced by the specific structure of the substrate. For instance, studies on DMSP lyases have shown that modifications to the DMSP structure can significantly impact enzyme activity. nih.gov This suggests that the efficiency of enzymatic cleavage of "this compound" would likely depend on the specific disulfide-cleaving enzymes present in a given biological system and their affinity for this particular substrate.
The biotransformation of sulfur-containing propanoates involves a series of enzymatic reactions that break down these compounds into central metabolic intermediates. The degradation of DTDP serves as a model for understanding these pathways. Following the initial cleavage of the disulfide bond to form 3MP, further transformations occur. nih.gov
In Tetrathiobacter mimigardefordensis, 3MP is converted to 3-sulfinopropionic acid (3SP). nih.gov This intermediate is then activated to 3SP-CoA, which is believed to undergo desulfination to yield propionyl-CoA. Propionyl-CoA can then enter central metabolic pathways, such as the methylcitric acid cycle. nih.gov A putative pathway for the degradation of a related compound, 4,4'-dithiodibutyric acid (DTDB), in Rhodococcus erythropolis also involves an initial cleavage of the disulfide bond, followed by oxidation and desulfurization to produce succinic acid. nih.govmicrobiologyresearch.orgsigmaaldrich.com
These findings suggest a general strategy for the biotransformation of disulfide-containing propanoates:
Disulfide Bond Cleavage: An initial enzymatic step breaks the S-S bond, yielding thiol-containing intermediates.
Thiol Group Modification: The resulting sulfhydryl group is often oxidized to a sulfinic or sulfonic acid.
CoA Ligation and Desulfurization/Desulfination: The modified propanoate is typically activated with Coenzyme A, followed by the removal of the sulfur-containing group.
Entry into Central Metabolism: The resulting carbon skeleton (e.g., propionyl-CoA) is then assimilated through established metabolic pathways.
Biosynthetic Pathways of Sulfur-Containing Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms. The incorporation of sulfur atoms into the PHA backbone can modify their physical and chemical properties, leading to novel biomaterials.
The synthesis of sulfur-containing PHAs can be achieved by providing microorganisms with suitable sulfur-containing precursors. 3-Mercaptopropionic acid (3MP) has been successfully used as a precursor for the production of poly(3-hydroxybutyrate-co-3-mercaptopropionate) [P(3HB-co-3MP)] copolymers. nih.gov In these bioprocesses, microorganisms like Cupriavidus necator incorporate 3MP units into the growing PHA chain.
The utilization of 3MP as a precursor demonstrates the metabolic flexibility of PHA-producing bacteria. These organisms possess enzymes that can activate 3MP to its Coenzyme A thioester, 3MP-CoA, which can then be utilized by PHA synthases. The incorporation of 3MP monomers into the PHA polymer chain has been shown to influence the material's properties, such as its thermal stability.
Below is a table summarizing the results from a study on the synthesis of P(3HB-co-3MP) copolymers using different sulfur-containing precursors in Cupriavidus necator B-10646.
| Precursor | Precursor Concentration (g/L) | 3MP content in PHA (mol%) |
| 3-mercaptopropionic acid | 1.0 | 2.04 |
| 3,3'-dithiodipropionic acid | 1.0 | 3.56 |
| 3,3'-thiodipropionic acid | 2.0 | 7.98 |
Data adapted from a study on sulfur-containing PHA synthesis.
Metabolic engineering strategies can be employed to enhance the production of sulfur-containing PHAs and to control the composition of the resulting polymers. These strategies often involve the manipulation of genes related to precursor metabolism and PHA biosynthesis.
Key engineering approaches include:
Enhancing Precursor Uptake and Activation: Overexpression of genes encoding for transporters that facilitate the uptake of sulfur-containing precursors, as well as the enzymes responsible for their activation to CoA thioesters, can increase the intracellular pool of monomers available for polymerization.
Modification of PHA Synthase Specificity: PHA synthases are the key enzymes in PHA biosynthesis. Engineering these enzymes to have a higher affinity and incorporation efficiency for sulfur-containing monomers can lead to polymers with a higher sulfur content and more controlled monomer composition.
Blocking Competing Metabolic Pathways: Deleting or downregulating genes involved in pathways that compete for the sulfur-containing precursors or for the metabolic energy required for PHA synthesis can redirect the metabolic flux towards the desired product.
For example, to improve the incorporation of 3MP into PHAs, one could engineer a PHA synthase to have a higher activity towards 3MP-CoA. Additionally, pathways that degrade 3MP could be blocked to increase its availability for polymerization.
Disulfide Bonds in Bioconjugation Strategies for Research Applications
Disulfide bonds play a crucial role in various bioconjugation strategies due to their unique chemical properties, particularly their susceptibility to cleavage under reducing conditions. This feature allows for the development of stimuli-responsive systems for a range of research applications.
The formation of a disulfide bond between two molecules, often through the reaction of a thiol-containing molecule with a disulfide-reactive group, is a common method for linking biomolecules such as peptides, proteins, and nucleic acids. nih.gov This strategy is widely used in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a linker that often contains a disulfide bond. The disulfide bond is stable in the bloodstream but is cleaved in the reducing environment of the cell, releasing the drug at the target site.
In research applications, disulfide-based bioconjugation is utilized for:
Protein Labeling and Tracking: Fluorescent dyes or other reporter molecules can be attached to proteins via disulfide linkers to study their localization, trafficking, and interactions within cells.
Drug Delivery Systems: Disulfide bonds are incorporated into drug delivery vehicles like liposomes and nanoparticles to trigger the release of their cargo in response to the reducing environment of the cytoplasm. nih.gov
Studying Protein Structure and Function: The introduction of disulfide bonds at specific sites in a protein can be used to probe its structure and to study the effects of conformational changes on its function.
The table below provides examples of disulfide-based bioconjugation strategies and their applications.
| Bioconjugation Strategy | Molecules Involved | Application |
| Thiol-Disulfide Exchange | Thiol-containing biomolecule, Pyridyl disulfide reagent | Attachment of peptides to liposomes for targeted drug delivery. nih.gov |
| Maleimide Chemistry | Thiol-containing protein, Maleimide-functionalized molecule | Site-specific labeling of proteins with fluorescent probes. |
| Disulfide Rebridging | Reduced disulfide bond in a protein, Bifunctional linker | Construction of stable antibody-drug conjugates. |
The versatility and reversibility of the disulfide bond make it an invaluable tool in the design of sophisticated bioconjugates for a wide array of research purposes.
Design of Cleavable Disulfide Linkers in Model Systems
The disulfide bond is a critical functional group in the design of stimuli-responsive materials, particularly in the biomedical field. Compounds like this compound serve as fundamental models for designing cleavable linkers that are stable under certain physiological conditions but can be readily cleaved in specific microenvironments. nih.govmiami.edu The primary application of such linkers is in drug delivery systems, where a therapeutic agent is attached to a carrier molecule (such as a polymer or antibody) via a disulfide bridge. miami.eduresearchgate.net
The design principle revolves around the differential redox potentials found in extracellular versus intracellular environments. nih.gov The extracellular space and blood plasma have a low concentration of reducing agents, which keeps the disulfide bond of the linker intact, ensuring the stability of the conjugate during circulation. miami.edu However, upon entering a cell, the conjugate is exposed to a significantly higher concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide that acts as a primary cellular reducing agent. mdpi.comnih.gov This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, releasing the attached payload. researchgate.net
The structure of the disulfide linker, exemplified by this compound, can be fine-tuned to control its stability and cleavage kinetics. For instance, steric hindrance around the disulfide bond can modulate the rate of reduction. This principle is exploited in the design of antibody-drug conjugates (ADCs), where the release rate of the cytotoxic drug is a critical parameter for efficacy and minimizing off-target toxicity. nih.gov The phenyldisulfanyl group provides a model for aryl disulfides, which can exhibit different reactivity profiles compared to dialkyl disulfides due to electronic effects. mdpi.com
Table 1: Properties of Disulfide Linkers in Model Systems
| Feature | Description | Relevance to this compound |
|---|---|---|
| Stimulus-Responsiveness | Cleavage is triggered by a specific biological stimulus, primarily the high intracellular concentration of glutathione (GSH). nih.govresearchgate.net | The phenyldisulfanyl bond is susceptible to reduction by GSH, making it a suitable core for a redox-responsive linker. |
| Extracellular Stability | The linker remains stable in the bloodstream and extracellular matrix, preventing premature drug release. miami.edu | Aryl disulfides generally exhibit sufficient stability in the oxidizing extracellular environment. |
| Intracellular Cleavage | Rapid and efficient cleavage of the disulfide bond inside the target cell to release the active payload. mdpi.com | The thiol-disulfide exchange with GSH leads to the release of a phenylthiol and the propanoate derivative with a free thiol. |
| Tunability | The chemical structure can be modified to alter stability and release kinetics. nih.gov | Modifications to the phenyl ring or the propanoate chain could be used to modulate the electrochemical properties and steric accessibility of the disulfide bond. |
Mechanisms of Disulfide Reduction in Biological Mimics
The cleavage of the disulfide bond in molecules like this compound in a biomimetic context is primarily governed by the thiol-disulfide exchange reaction. nih.govharvard.edu This reaction is a fundamental process in biochemistry, responsible for the formation and rearrangement of disulfide bonds in proteins and the maintenance of cellular redox homeostasis. mdpi.comnih.gov In biological mimics, glutathione (GSH) is the most common reducing agent used to simulate the intracellular environment. nih.govnih.gov
The mechanism proceeds via a nucleophilic attack of a thiolate anion (GS⁻) on one of the sulfur atoms of the disulfide bond. This is typically the rate-determining step and results in the formation of a transient, unstable mixed disulfide intermediate. nih.gov This intermediate then undergoes a second thiol-disulfide exchange reaction, either with another GSH molecule or an intramolecular thiol, to release the second thiol and form glutathione disulfide (GSSG). nih.govnih.gov
First Exchange: Ar-S-S-R + GSH ⇌ Ar-S-SG + R-SH
Second Exchange: Ar-S-SG + GSH ⇌ Ar-SH + GSSG
This process effectively reduces the original disulfide bond, releasing the two constituent thiols. The efficiency of this reduction is dependent on the concentration of GSH and the redox potential of the disulfide bond. The high intracellular ratio of GSH to its oxidized form (GSSG) ensures that the equilibrium of this reaction strongly favors the cleavage of the disulfide linker. nih.gov Thiol-disulfide oxidoreductase enzymes, such as protein disulfide isomerase (PDI), can catalyze these exchange reactions in vivo, though simple chemical exchange with GSH is the primary mechanism leveraged in many biomimetic drug release systems. nih.govresearchgate.net
Biomimetic Catalysis Inspired by Natural Disulfide Systems (e.g., flavin-derived organocatalysis)
Nature utilizes sophisticated enzymatic systems to manage disulfide bond formation and cleavage. A key family of enzymes involved in these redox processes are the flavoenzymes, which use flavin cofactors like flavin adenine (B156593) dinucleotide (FAD). nih.govprinceton.edu Glutathione reductase, for example, is a crucial flavoenzyme that catalyzes the reduction of GSSG back to two molecules of GSH, using NADPH as a hydride source. This process is essential for maintaining the high intracellular GSH concentration required for disulfide reduction. nih.gov
Inspired by these natural systems, researchers have developed biomimetic organocatalysts based on simple flavin derivatives (e.g., riboflavin). rsc.orgnih.gov These catalysts can perform a variety of oxidation reactions under mild conditions, often using molecular oxygen as the terminal oxidant, making them an environmentally benign alternative to metal-based catalysts. nih.govrsc.org
In the context of disulfide systems, flavin-derived organocatalysis can be used to mimic the oxidative side of the cycle—the formation of disulfides from thiols. The photocatalytic properties of flavins are often exploited. rsc.orgacs.org Upon irradiation with visible light, the flavin catalyst enters an excited state capable of mediating electron transfer. It can facilitate the oxidation of thiols to form disulfide bonds, with the flavin being reduced in the process. The reduced flavin is then re-oxidized by molecular oxygen, completing the catalytic cycle. rsc.orgrsc.org
While a compound like this compound is a substrate for reductive cleavage, its constituent thiols (phenylthiol and methyl 3-mercaptopropanoate) could be substrates for a biomimetic flavin-catalyzed oxidation to re-form the disulfide. Such systems allow for the study of redox cycling in a controlled, non-enzymatic environment, providing insights into the fundamental chemistry of disulfide bond metabolism. acs.orgnih.gov
Table 2: Comparison of Natural and Biomimetic Flavin Systems
| Aspect | Natural Flavoenzyme System (e.g., Glutathione Reductase) | Biomimetic Flavin Organocatalysis |
|---|---|---|
| Catalyst | Complex enzyme with a tightly bound flavin cofactor (FAD). princeton.edunih.gov | Simple, "stand-alone" flavin derivative (e.g., riboflavin (B1680620) tetraacetate). rsc.orgnih.gov |
| Reaction | Highly specific reduction of a particular disulfide (e.g., GSSG). nih.gov | Can catalyze a broader range of oxidative transformations, including the formation of various disulfides from thiols. rsc.org |
| Cofactor | Requires a biological reductant like NADPH. nih.gov | Often uses molecular oxygen as the terminal oxidant in a photocatalytic cycle. rsc.org |
| Environment | Aqueous cellular environment at physiological pH. | Typically performed in organic solvents. |
| Inspiration | The efficiency and selectivity of enzymes like glutathione reductase inspire the design of synthetic catalysts. acs.orglbl.gov | Aims to replicate the catalytic function of the flavin cofactor for applications in organic synthesis. nih.govrsc.org |
Future Research Directions in Phenyldisulfanyl Propanoate Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of unsymmetrical disulfides like Methyl 3-(phenyldisulfanyl)propanoate can be challenging, often contending with the formation of undesired symmetrical disulfide byproducts. organic-chemistry.org Future research will prioritize the development of synthetic routes that are not only high-yielding and selective but also adhere to the principles of green chemistry.
Key research thrusts include:
Aerobic Oxidation: Developing catalytic systems that utilize molecular oxygen from the air as the terminal oxidant is a paramount goal for sustainable chemistry. rsc.org Base-catalyzed aerobic cross-dehydrogenative coupling of thiols represents a promising green alternative to traditional methods that rely on stoichiometric, often harsh, oxidizing agents. rsc.org
Transition Metal Catalysis: The use of cost-effective and abundant transition metals like nickel and copper, in addition to well-established palladium systems, will be explored for catalyzing the formation of unsymmetrical disulfide bonds under mild conditions. rsc.orgrsc.orgresearchgate.net These methods offer broad substrate scope and high functional group tolerance, allowing for the late-stage functionalization of more complex molecules. rsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. rsc.orgresearchgate.net Future work will focus on designing new photocatalytic systems for disulfide bond formation that operate at ambient temperature, further reducing the energy footprint of these syntheses. nih.gov
| Synthetic Strategy | Key Features | Advantages | Representative Catalyst/Reagent |
| One-Pot Synthesis | Sequential reaction without isolation of intermediates. | High efficiency, reduced waste, atom economy. | 1-Chlorobenzotriazole organic-chemistry.org |
| Aerobic Oxidation | Uses O₂ as the terminal oxidant. | Environmentally benign, sustainable, cost-effective. | K₂CO₃ or Cs₂CO₃ rsc.org |
| Transition Metal Catalysis | Employs metals to facilitate cross-coupling reactions. | High selectivity, broad substrate scope, mild conditions. | Palladium, Nickel, Copper, Iridium complexes rsc.org |
| Photocatalysis | Uses visible light to drive the reaction. | Mild conditions, high chemoselectivity, green energy source. | Organic dyes, Riboflavin-derivatives nih.govorganic-chemistry.org |
Exploration of New Catalytic Applications of Disulfide Moieties
The disulfide bond is not merely a structural component; it is a functional group with inherent catalytic potential. Organic disulfides can be cleaved under photoirradiation to form thiyl radicals (RS•), which are versatile catalytic species. nih.gov Future research will investigate how the phenyldisulfanyl propanoate moiety can be incorporated into molecules designed to act as catalysts.
Promising areas of exploration include:
Photoredox Catalysis: Thiyl radicals generated from disulfides can act as powerful hydrogen atom transfer (HAT) catalysts, enabling a wide range of chemical transformations. nih.gov The electronic properties of the phenyl group in phenyldisulfanyl propanoates could be tuned to modulate the reactivity of the corresponding thiyl radical.
Radical-Mediated Reactions: The reversible addition of thiyl radicals to unsaturated bonds can be harnessed to catalyze isomerization reactions, cycloadditions, and functional group installations such as diboration of alkynes. nih.gov Derivatives of this compound could be designed as bespoke catalysts for complex organic syntheses.
Oxidation Catalysis: In the presence of light and oxygen, disulfide catalysts can facilitate the oxidation of various substrates, including the conversion of diarylalkynes to diaryl-1,2-diketones, which are important structural motifs in bioactive molecules. nih.gov
Advanced Mechanistic Studies Employing In Situ Spectroscopies
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. While significant progress has been made in studying disulfide bond cleavage in biological systems, detailed mechanistic investigations of the synthetic reactions used to form compounds like this compound are less common. nih.govgoogle.com
Future research should leverage advanced spectroscopic techniques to probe these reactions in real time:
In Situ NMR and IR Spectroscopy: These techniques can be used to monitor the concentration of reactants, intermediates, and products as a reaction progresses, providing invaluable kinetic and structural information. Probing chemical shift changes in real-time can help elucidate the role of specific functional groups during the reaction. nih.gov
Single-Molecule Force Spectroscopy: This powerful technique allows for the study of chemical reactions at the single-bond level. nih.gov While primarily used for studying bond cleavage, its application could be extended to understand the forces involved in bond formation, providing unprecedented insight into the transition state of disulfide-forming reactions. nih.govub.edu
Combined QM/MM Simulations: Quantum mechanics/molecular mechanics (QM/MM) metadynamics simulations can generate free energy landscapes of reactions, identifying transition states and calculating activation energy barriers, which complements experimental findings. rsc.org
Integration of Computational Design in Reaction Discovery and Optimization
Computational chemistry and machine learning are transforming the field of chemical synthesis. frontiersin.org These tools can significantly accelerate the discovery and optimization of reactions for synthesizing phenyldisulfanyl propanoates and their derivatives.
Key areas for integration include:
Reaction Prediction: Algorithms can be trained on existing reaction data to predict the outcome of new chemical transformations, suggesting optimal conditions (catalyst, solvent, temperature) and predicting potential byproducts.
Catalyst Design: Computational modeling can be used to design new catalysts with enhanced activity and selectivity. For instance, the electronic properties of ligands in a transition metal catalyst can be computationally screened to identify the best candidate for a specific disulfide synthesis.
Rational Design of Derivatives: Programs initially developed for designing disulfide bonds in proteins can be adapted for small molecules. researchgate.netnih.gov This involves identifying residue pairs with the correct geometry for disulfide formation, a principle that can be applied to designing intramolecular reactions or optimizing intermolecular coupling. nih.govbakerlab.org By modeling how structural changes affect the electronic properties and reactivity of the disulfide bond, new derivatives with specific, desired characteristics can be designed in silico before being synthesized in the lab.
Investigation of Emerging Biological Roles and Material Science Applications
Organosulfur compounds are ubiquitous in nature and technology, playing critical roles in everything from protein structure to polymer chemistry. wikipedia.orgresearchgate.net A significant future direction is to explore the potential of this compound and its derivatives in biological and materials contexts.
Biological Activity: Phenylpropanoid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. nih.gov Future studies will involve screening phenyldisulfanyl propanoates for similar activities, potentially leading to the development of new therapeutic agents. The disulfide bond itself is a key feature in many biologically active molecules and can be targeted in drug design.
Materials Science: The reversible nature of the disulfide bond makes it an attractive functional group for dynamic materials. Potential applications include:
Self-Healing Polymers: Incorporating disulfide bonds into polymer backbones can impart self-healing properties, where broken bonds can be reformed under specific stimuli.
Cathode Materials for Batteries: Organosulfur materials are being investigated as promising high-capacity cathode materials for rechargeable lithium batteries, where the electrochemical process is based on the reversible breakage and formation of S–S bonds. acs.orgrsc.org
Self-Assembled Monolayers (SAMs): Thiols and disulfides readily bind to gold surfaces, forming highly ordered self-assembled monolayers. britannica.com This technology is foundational to nanoscale electronics, chemical sensors, and biosensors. Phenyldisulfanyl propanoates could be used to create functionalized surfaces with unique properties. britannica.com
Design and Synthesis of New Phenyldisulfanyl Propanoate Derivatives with Tuned Reactivity
The chemical versatility of the this compound scaffold allows for the systematic modification of its structure to fine-tune its reactivity and properties. Future research will focus on the rational design and synthesis of novel derivatives for specific applications. nih.gov
Strategies for creating new derivatives include:
Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the sulfur atoms, thereby altering the strength and reactivity of the disulfide bond. This can be used to tune catalytic activity or redox potential.
Modification of the Propanoate Chain: The ester group can be converted into other functional groups (e.g., amides, carboxylic acids, alcohols) to alter solubility, create new binding sites for biological targets, or provide handles for polymerization.
Chiral Derivatives: The synthesis of enantiomerically pure derivatives could be important for biological applications where stereochemistry is critical for activity.
| Derivative Class | Proposed Modification | Potential Impact on Properties | Target Application |
| Electronically Tuned | Add -NO₂, -CF₃, or -OCH₃ to phenyl ring. | Altered redox potential and reactivity of the S-S bond. | Catalysis, Redox-responsive materials |
| Functionalized Chain | Convert ester to amide or carboxylic acid. | Modified polarity, H-bonding capability, linker for bioconjugation. | Drug discovery, Functional polymers |
| Polymerizable | Introduce a vinyl or acrylate (B77674) group. | Ability to be incorporated into polymer chains. | Self-healing materials, Battery cathodes |
| Bioconjugates | Attach to peptides or other biomolecules. | Targeted delivery, Probing biological systems. | Chemical biology, Diagnostics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
